Senazodan hydrochloride

説明

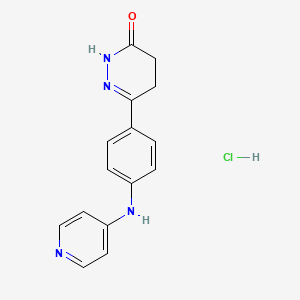

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQCKFLLTCINSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913328 | |

| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98326-33-1 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-[4-(4-pyridinylamino)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98326-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senazodan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENAZODAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQJ5MIM3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Senazodan Hydrochloride: A Technical Deep-Dive into its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senazodan hydrochloride (formerly MCI-154) is a novel cardiotonic agent that enhances myocardial contractility through a dual mechanism of action: selective inhibition of phosphodiesterase III (PDE III) and sensitization of the contractile machinery to calcium (Ca²⁺). This technical guide provides a comprehensive overview of the core mechanisms of senazodan, presenting key quantitative data, detailed experimental protocols for foundational studies, and visual representations of its signaling pathways and experimental workflows. Senazodan's unique pharmacological profile, combining positive inotropic and vasodilatory effects, has been the subject of significant preclinical investigation. While its clinical development for acute heart failure was discontinued in Phase II, a thorough understanding of its molecular interactions remains valuable for the development of next-generation cardiotonic agents.

Core Mechanism of Action

This compound exerts its cardiotonic effects through two primary, synergistic pathways:

-

Phosphodiesterase III (PDE III) Inhibition: Senazodan selectively inhibits the PDE III isozyme, which is predominantly found in cardiac and vascular smooth muscle. This inhibition leads to a decrease in the hydrolysis of cyclic adenosine monophosphate (cAMP), resulting in elevated intracellular cAMP levels. In the heart, increased cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac muscle contraction and relaxation. This leads to an increase in intracellular calcium concentration and enhanced contractility. In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation.

-

Calcium Sensitization: Independent of its effects on cAMP, senazodan directly enhances the sensitivity of the myofilaments to Ca²⁺. This means that for a given concentration of intracellular Ca²⁺, senazodan enables a greater contractile force. This effect is thought to be mediated by its interaction with the cardiac troponin complex, though the precise molecular interactions are still under investigation. This Ca²⁺ sensitizing property is particularly noteworthy as it offers a mechanism to increase cardiac output without a proportional increase in myocardial oxygen consumption, a common drawback of traditional inotropes that primarily increase intracellular Ca²⁺ levels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound from various preclinical studies.

Table 1: Phosphodiesterase III Inhibition

| Parameter | Species | Tissue | Value | Reference |

| IC₅₀ | Guinea Pig | Myocardium | 3.8 µM | [1] |

| IC₅₀ | Canine | Cardiac | 2.5 ± 0.6 µM | [2] |

Table 2: Inotropic and Calcium Sensitizing Effects

| Parameter | Species | Preparation | Value | Reference |

| EC₅₀ (Positive Inotropic Effect) | Guinea Pig | Papillary Muscle | 0.8 µM | [1] |

| pCa₅₀ Increase (at 10 µM) | Rat | Skinned Papillary Fibers (Endotoxic Shock) | Significantly increased vs. control | N/A |

| Maximal Ca²⁺-activated Tension (at 10 µM) | Rat | Skinned Papillary Fibers (Endotoxic Shock) | Significantly increased vs. control | N/A |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The following diagram illustrates the dual mechanism of action of senazodan at the cellular level in a cardiac myocyte.

Experimental Workflow for PDE III Activity Assay

The following diagram outlines the typical workflow for a two-step radioisotope phosphodiesterase activity assay, a common method used to determine the inhibitory potential of compounds like senazodan.

Detailed Experimental Protocols

Phosphodiesterase (PDE) Activity Assay (Two-Step Radioisotope Method)

This protocol is adapted from the methods of Thompson and Appleman and is commonly used to assess PDE activity and inhibition.[3][4][5][6]

Materials:

-

Buffer A: 20 mM Tris-HCl (pH 7.4)

-

Buffer B: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂

-

cAMP Substrate Solution: 2 µl "cold" (unlabeled) cAMP (1 mM), 3 µl "hot" 8-[³H]-labeled cAMP (1 µCi/µl), 995 µl Buffer B.

-

Snake Venom Solution: 1 mg/ml snake venom (from Ophiophagus hannah) in Buffer A.

-

Anion Exchange Resin: Dowex:ethanol:deionized H₂O (1:1:1 ratio).

-

Test compound (this compound) at various concentrations.

-

PDE source (e.g., homogenized cardiac tissue).

Procedure:

-

Reaction Setup: In a 1.5 ml microcentrifuge tube, add 50 µl of the PDE-containing sample (e.g., tissue homogenate) in Buffer A. For inhibitor studies, prepare the sample in 40 µl of Buffer A and add 10 µl of the test compound (senazodan) at the desired concentration. For the control (blank), use 50 µl of Buffer A only.

-

Initiation of PDE Reaction: Add 50 µl of the cAMP substrate solution to each tube to start the reaction.

-

Incubation: Incubate the reaction mixture in a water bath at 30°C for 10 minutes.

-

Termination of PDE Reaction: Stop the reaction by placing the tubes in a boiling water bath (100°C) for 2 minutes.

-

Cooling: Cool the samples on ice for 15 minutes.

-

Conversion to Adenosine: Add 0.2 mg/ml (final concentration) of the snake venom solution to each tube and mix. This step dephosphorylates the 5'-AMP product to adenosine.

-

Second Incubation: Incubate the samples in a water bath at 30°C for an additional 10 minutes.

-

Separation: Add 400 µl of the thoroughly suspended anion exchange resin to each tube and vortex. The resin binds the negatively charged cAMP and 5'-AMP, while the neutral adenosine remains in the supernatant.

-

Quantification: Centrifuge the tubes, and transfer a known volume of the clear supernatant to a scintillation vial containing a suitable scintillation cocktail.

-

Data Analysis: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. The amount of [³H]adenosine formed is proportional to the PDE activity. Calculate the percent inhibition for each concentration of senazodan and determine the IC₅₀ value.

Skinned Cardiac Fiber Preparation and Calcium Sensitivity Measurement

This protocol describes the preparation of "skinned" cardiac muscle fibers, which have their cell membranes removed to allow for direct control of the intracellular environment, and the subsequent measurement of Ca²⁺ sensitivity.

Materials:

-

Relaxing Solution (pCa 9.0): Contains high ATP, low Ca²⁺, and an EGTA buffer system to chelate Ca²⁺.

-

Activating Solutions (varying pCa): A series of solutions with the same ionic strength and composition as the relaxing solution but with varying concentrations of free Ca²⁺ (e.g., pCa 6.5 to 4.5).

-

Skinning Solution: Relaxing solution containing a detergent (e.g., 1% Triton X-100 or saponin).

-

Small cardiac muscle preparations (e.g., trabeculae or papillary muscles).

-

Force transducer apparatus.

Procedure:

-

Muscle Preparation: Isolate a small, thin cardiac muscle preparation (e.g., a trabecula from a porcine ventricle) and mount it between a force transducer and a length controller in a temperature-controlled bath containing relaxing solution.

-

Skinning: Expose the muscle preparation to the skinning solution for a set period (e.g., 30 minutes) to chemically remove the sarcolemmal and sarcoplasmic reticulum membranes. This allows the experimenter to directly control the Ca²⁺ concentration bathing the myofilaments.

-

Washing: After skinning, wash the preparation thoroughly with relaxing solution to remove the detergent.

-

Determination of Maximal Ca²⁺-Activated Force: Expose the skinned fiber to an activating solution with a saturating Ca²⁺ concentration (e.g., pCa 4.5) to determine the maximal force-generating capacity.

-

Generation of pCa-Tension Curve: Sequentially expose the skinned fiber to a series of activating solutions with increasing Ca²⁺ concentrations (decreasing pCa values). Record the steady-state force at each pCa.

-

Effect of Senazodan: Repeat the pCa-tension curve measurements in the presence of various concentrations of this compound dissolved in the activating solutions.

-

Data Analysis: For each condition (with and without senazodan), plot the normalized force (as a percentage of the maximal force) against the pCa. Fit the data to a Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximal force is achieved). A leftward shift in the pCa-tension curve and an increase in the pCa₅₀ in the presence of senazodan indicate an increase in myofilament Ca²⁺ sensitivity.

Clinical Development and Future Directions

This compound was investigated in a Phase II clinical trial for the treatment of acute heart failure. However, the development was discontinued. Publicly available, detailed results from this trial are limited. The reasons for discontinuation have not been widely published but may be related to a lack of efficacy, adverse effects, or strategic decisions by the developing company.

Despite its discontinuation for clinical use, the study of senazodan and other dual-acting inotropes continues to provide valuable insights into the complex regulation of cardiac contractility. The concept of combining PDE inhibition with Ca²⁺ sensitization remains an attractive therapeutic strategy for heart failure. Future research in this area may focus on developing compounds with improved isoform selectivity for PDE, a more favorable pharmacokinetic profile, and a refined balance between inotropic and Ca²⁺-sensitizing effects to maximize therapeutic benefit while minimizing potential adverse effects such as arrhythmias.

Conclusion

This compound is a potent cardiotonic agent with a well-defined dual mechanism of action involving selective PDE III inhibition and myofilament Ca²⁺ sensitization. Preclinical studies have robustly characterized its pharmacological effects, demonstrating its ability to enhance cardiac contractility and promote vasodilation. While its journey to clinical application was halted, the extensive preclinical data and the understanding of its molecular interactions provide a valuable foundation for the ongoing development of novel therapies for heart failure. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of cardiovascular drug discovery.

References

- 1. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of cyclic nucleotide phosphodiesterases with radioactive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Senazodan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senazodan hydrochloride is a potent positive inotropic agent with vasodilatory properties, primarily classified as a phosphodiesterase III (PDE3) inhibitor and a calcium sensitizer. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailing the necessary experimental protocols. It also outlines methods for its purification and subsequent purity analysis. The guide includes quantitative data presented in tabular format for clarity and visual diagrams generated using Graphviz to illustrate the synthetic workflow and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of cardiovascular drugs.

Introduction

Senazodan, with the chemical name 6-(4-(pyridin-4-ylamino)phenyl)-4,5-dihydropyridazin-3(2H)-one, is a cardiotonic agent that has been investigated for the treatment of heart failure. Its hydrochloride salt is often used for pharmaceutical development due to its improved solubility and stability. The therapeutic effects of Senazodan are attributed to its dual mechanism of action: inhibition of phosphodiesterase III (PDE3) and sensitization of cardiac troponin C to calcium.[1][2] This guide delineates a likely synthetic route and purification strategy for this compound, based on established chemical principles for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the key intermediate, 4-(4-(pyridin-4-ylamino)phenyl)-4-oxobutanoic acid, followed by its cyclization with hydrazine to form the pyridazinone ring of Senazodan, and finally, the formation of the hydrochloride salt.

Step 1: Synthesis of 4-(4-(pyridin-4-ylamino)phenyl)-4-oxobutanoic acid (Intermediate 1)

A plausible method for the synthesis of the key intermediate involves the reaction of 4-aminobenzoylpropionic acid with 4-chloropyridine.

Experimental Protocol:

-

To a solution of 4-aminobenzoylpropionic acid (1 equivalent) in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF), add 4-chloropyridine hydrochloride (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Heat the reaction mixture at a temperature of 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Adjust the pH to approximately 4-5 with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water, and then with a low-boiling organic solvent like diethyl ether to remove non-polar impurities.

-

Dry the resulting solid under vacuum to yield 4-(4-(pyridin-4-ylamino)phenyl)-4-oxobutanoic acid.

| Parameter | Value |

| Reactants | 4-aminobenzoylpropionic acid, 4-chloropyridine hydrochloride |

| Solvent | N,N-dimethylformamide (DMF) |

| Base | Diisopropylethylamine (DIPEA) |

| Temperature | 120-140 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-70% |

| Purity (crude) | >90% |

Table 1: Reaction parameters for the synthesis of Intermediate 1.

Step 2: Synthesis of Senazodan and its Hydrochloride Salt

The second step involves the cyclization of the keto-acid intermediate with hydrazine to form the pyridazinone ring, followed by the formation of the hydrochloride salt.

Experimental Protocol:

-

Suspend 4-(4-(pyridin-4-ylamino)phenyl)-4-oxobutanoic acid (1 equivalent) in a suitable solvent such as ethanol or n-butanol.

-

Add hydrazine hydrate (1.5 - 2 equivalents) to the suspension.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature, which should result in the precipitation of Senazodan free base.

-

Filter the precipitate and wash with cold ethanol.

-

To form the hydrochloride salt, resuspend the crude Senazodan free base in a suitable solvent like isopropanol or ethanol.

-

Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol dropwise while stirring.

-

Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation and crystallization.

-

Filter the precipitated this compound, wash with a small amount of cold isopropanol, and dry under vacuum.

| Parameter | Value |

| Reactants | 4-(4-(pyridin-4-ylamino)phenyl)-4-oxobutanoic acid, Hydrazine hydrate |

| Solvent | Ethanol or n-butanol |

| Reaction Time | 4-8 hours |

| Salt Formation | Hydrochloric acid in isopropanol |

| Expected Yield | 75-85% |

| Purity (crude) | >95% |

Table 2: Reaction parameters for the synthesis of this compound.

References

The Rise and Apparent Halt of Senazodan Hydrochloride: A Technical Review of a Promising Inotrope

For Immediate Release

[CITY, STATE] – [DATE] – Senazodan hydrochloride (MCI-154), a potent inotropic and vasodilatory agent, emerged from the laboratories of Mitsubishi Pharma Corporation in Japan as a promising therapeutic candidate for heart failure. Characterized by a dual mechanism of action as a calcium (Ca2+) sensitizer and a phosphodiesterase III (PDE III) inhibitor, senazodan demonstrated a favorable hemodynamic profile in extensive preclinical studies and early clinical trials. However, despite its initial promise, the development of senazodan appears to have been discontinued, leaving behind a trail of intriguing scientific data but no market presence. This in-depth technical guide provides a comprehensive timeline of its discovery and development, detailed experimental protocols from published studies, and a quantitative summary of its pharmacological properties.

Discovery and Development Timeline

The journey of senazodan, chemically known as 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride, began with its development by Mitsubishi Pharma Corporation. While the precise date of initial synthesis is not publicly available, the earliest preclinical studies emerged in the late 1980s and early 1990s. The compound, designated MCI-154, was identified as a novel cardiotonic agent with a unique pharmacological profile.

Subsequent preclinical investigations in various animal models, including dogs and hamsters, consistently demonstrated its efficacy in improving cardiac function. These positive results justified its progression into clinical development. Senazodan was the subject of at least five clinical trials throughout the 1990s and early 2000s. Reports from these early trials suggested a favorable hemodynamic profile when compared to the standard inotrope, dobutamine.[1] However, a thorough review of published literature reveals a lack of further data on its development after this period, suggesting a halt in its clinical progression. The specific reasons for the discontinuation have not been officially disclosed.

Mechanism of Action

Senazodan exerts its cardiotonic effects through a dual mechanism of action, which distinguishes it from many other inotropic agents.

-

Calcium Sensitization: Senazodan directly enhances the sensitivity of the myofilaments to calcium.[1] This action increases the force of myocardial contraction without significantly increasing intracellular calcium concentrations, a mechanism thought to be more energy-efficient and less likely to induce arrhythmias compared to agents that increase calcium influx.

-

Phosphodiesterase III (PDE III) Inhibition: By inhibiting PDE III, senazodan prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to protein kinase A (PKA) activation, which in turn phosphorylates various proteins involved in cardiac contraction and smooth muscle relaxation. This contributes to both its positive inotropic and vasodilatory effects.

This dual mechanism is illustrated in the following signaling pathway diagram.

Caption: Signaling pathway of Senazodan in cardiomyocytes.

Preclinical Pharmacology

A substantial body of preclinical evidence supports the cardiotonic and vasodilatory effects of senazodan.

In Vitro Studies

In isolated guinea pig left atria, senazodan demonstrated potent positive inotropic effects. The EC50 value for its positive inotropic effect was determined to be approximately 1.1 µM.[2]

In Vivo Animal Studies

Numerous studies in anesthetized dogs and other animal models have characterized the hemodynamic effects of senazodan.

Table 1: Hemodynamic Effects of Senazodan in Anesthetized Dogs [2]

| Parameter | Effect | ED50 (µg/kg, i.v.) |

| Left Ventricular dP/dtmax | Increase | 15 |

| Aortic Blood Pressure | Decrease | - |

| Heart Rate | Small Increase | - |

Data presented as ED50 for the increase in the maximum rate of left ventricular pressure rise (LV dP/dtmax).

Experimental Protocols

Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

General Protocol:

-

Condensation: 4-(4-pyridylamino)acetophenone is reacted with glyoxylic acid in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., sodium hydroxide) to yield β-(4-(4-pyridylamino)benzoyl)acrylic acid.

-

Cyclization: The resulting acrylic acid derivative is then treated with hydrazine hydrate in a solvent such as ethanol or acetic acid, leading to the formation of the pyridazinone ring, yielding 6-(4-(4-pyridylamino)phenyl)-3(2H)-pyridazinone.

-

Reduction: The double bond in the pyridazinone ring is selectively reduced. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or using other reducing agents.

-

Salt Formation: The final senazodan base is dissolved in a suitable solvent and treated with hydrochloric acid (HCl) to form the hydrochloride salt, which often has improved solubility and stability.

In Vivo Hemodynamic Assessment in Anesthetized Dogs

The following protocol is a generalized representation based on published studies investigating the cardiovascular effects of senazodan.

Animal Model: Mongrel dogs of either sex.

Anesthesia: Anesthesia is induced and maintained with a suitable anesthetic agent (e.g., sodium pentobarbital).

Surgical Preparation:

-

The animals are intubated and ventilated with room air.

-

A catheter is inserted into a femoral artery to monitor systemic arterial blood pressure.

-

A catheter is placed in a femoral vein for drug administration.

-

A thoracotomy is performed at the left fifth intercostal space.

-

A catheter-tip manometer is inserted into the left ventricle via the apex for the measurement of left ventricular pressure (LVP) and the calculation of its first derivative (LV dP/dtmax).

-

An electromagnetic flow probe can be placed around the ascending aorta to measure cardiac output.

Experimental Procedure:

-

After a stabilization period, baseline hemodynamic parameters are recorded.

-

This compound is administered intravenously (i.v.) as a bolus injection or continuous infusion in a dose-dependent manner.

-

Hemodynamic parameters are continuously monitored and recorded for a specified period after each dose.

Clinical Development and Outcomes

Despite the promising preclinical data, the clinical development of senazodan did not lead to a marketed product. While it was reported to have been in at least five clinical trials, the detailed results of these studies have not been widely published in peer-reviewed journals. This lack of publicly available data makes a comprehensive assessment of its clinical efficacy and safety profile challenging. The reasons for the apparent discontinuation of its development remain speculative but could be related to a variety of factors, including but not limited to, a lack of superior efficacy compared to existing therapies, unforeseen adverse effects in later-stage trials, or strategic business decisions by the developing company.

Conclusion

This compound was a promising cardiotonic agent with a novel dual mechanism of action that offered the potential for effective treatment of heart failure. Its ability to sensitize myofilaments to calcium while also inhibiting PDE III provided a strong rationale for its development. Extensive preclinical studies consistently demonstrated its positive inotropic and vasodilatory effects. However, the development of senazodan appears to have been halted after early clinical trials, and the reasons for this remain undisclosed. The story of senazodan serves as a reminder of the complexities and challenges of drug development, where promising preclinical candidates do not always translate into successful therapeutic agents. Further disclosure of the clinical trial data would be valuable to the scientific community for a complete understanding of the therapeutic potential and limitations of this once-promising drug.

References

In Vitro Characterization of Senazodan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senazodan hydrochloride is a cardiotonic agent identified as a selective phosphodiesterase III (PDE III) inhibitor.[1] Its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels within cardiac myocytes, leading to positive inotropic effects. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, experimental protocols for key assays, and representative data for this class of compounds. The information herein is intended to serve as a resource for researchers involved in the study of cardiac pharmacology and the development of novel inotropic agents.

Mechanism of Action

Senazodan's primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cAMP.[2] By inhibiting PDE III in cardiac muscle cells, Senazodan leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction. The principal consequences of this signaling cascade are:

-

Increased Calcium Influx: PKA phosphorylates L-type calcium channels, leading to an increased influx of calcium ions (Ca²⁺) into the cardiomyocyte during an action potential.

-

Enhanced Myofilament Calcium Sensitivity: Senazodan has been reported to increase the sensitivity of the myofilaments to Ca²⁺, although the precise molecular interactions are not fully elucidated. This means that for a given concentration of intracellular Ca²⁺, a greater contractile force is generated.

-

Increased Myosin ATPase Activity: The overall effect of increased cAMP signaling and altered calcium handling is an enhancement of the actin-myosin cross-bridge cycling rate, which is reflected as an increase in myosin ATPase activity.

These molecular events culminate in an increased force of contraction (positive inotropy) of the cardiac muscle.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data

While specific quantitative data for this compound is not widely available in peer-reviewed literature, the following tables provide representative data for other well-characterized PDE III inhibitors to illustrate the expected format and range of activities.

Table 1: Phosphodiesterase III Inhibition

| Compound | IC₅₀ (µM) | Source Organism/Tissue |

| Milrinone | 0.5 - 1.2 | Human platelets, Guinea pig heart |

| Amrinone | 3.0 - 12.0 | Human platelets, Canine heart |

| Enoximone | 0.1 - 0.5 | Human platelets, Rat heart |

| Senazodan HCl | Data not available |

Table 2: In Vitro Effects on Cardiac Function

| Compound | Parameter | EC₅₀ (µM) | Species/Preparation |

| Milrinone | Myosin ATPase Activity | ~10 | Canine cardiac myofibrils |

| Milrinone | Myofilament Ca²⁺ Sensitivity | ~1.0 | Rat skinned cardiac fibers |

| Milrinone | Cardiomyocyte Contractility | 0.1 - 1.0 | Isolated guinea pig ventricular myocytes |

| Senazodan HCl | Myosin ATPase Activity | Data not available | |

| Senazodan HCl | Myofilament Ca²⁺ Sensitivity | Data not available | |

| Senazodan HCl | Cardiomyocyte Contractility | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of PDE III inhibitors like this compound.

Phosphodiesterase III (PDE III) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE III.

Materials:

-

Purified PDE III enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Test compound (this compound)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the assay buffer, a fixed concentration of [³H]-cAMP, and the desired concentration of this compound or vehicle control.

-

Initiate the reaction by adding the purified PDE III enzyme.

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by boiling for 1 minute.

-

Cool the tubes on ice and add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

-

Incubate at 30°C for 10 minutes.

-

Add a slurry of the anion-exchange resin to bind the unreacted [³H]-cAMP.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Experimental Workflow: PDE III Inhibition Assay

References

A Technical Guide to the Preclinical Pharmacokinetics of Senazodan Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Senazodan hydrochloride (formerly MCI-154) is a novel cardiotonic agent with a dual mechanism of action, functioning as both a phosphodiesterase III (PDE III) inhibitor and a calcium (Ca²⁺) sensitizer. This unique profile provides positive inotropic and vasodilatory effects, making it a compound of interest for cardiovascular conditions such as acute heart failure. Understanding its pharmacokinetic profile in preclinical animal models is critical for predicting its behavior in humans and designing safe and effective clinical trials. This document provides a comprehensive overview of the methodologies used to characterize the pharmacokinetics of this compound in animal models and presents its mechanism of action.

Introduction

This compound is a pyridazinone derivative recognized for its potential in treating congestive heart failure.[1] Its therapeutic effects are attributed to its ability to inhibit PDE III and directly increase the sensitivity of cardiac myofilaments to calcium.[2] The inhibition of PDE III leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which enhances myocardial contractility and promotes vasodilation.[3] Simultaneously, its action as a Ca²⁺ sensitizer improves the efficiency of muscle contraction without significantly increasing myocardial oxygen consumption.[4] Preclinical studies in various animal models, including dogs, rats, and hamsters, have been crucial in elucidating these pharmacodynamic effects.[1][2][4]

Mechanism of Action: Signaling Pathway

Senazodan exerts its primary effect through the modulation of the cAMP signaling cascade in cardiac myocytes. As a PDE III inhibitor, it prevents the degradation of cAMP to AMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates key downstream targets, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively, leading to a stronger force of contraction (positive inotropy) and faster relaxation.

References

- 1. MCI-154, a Ca2+ sensitizer, increases survival in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial fibers in endotoxic shock rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Does the positive inotropic action of a novel cardiotonic agent, MCI-154, involve mechanisms other than cyclic AMP? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of MCI-154, a calcium sensitizer, and isoflurane on systemic and coronary hemodynamics in chronically instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Senazodan Hydrochloride: A Technical Guide to its Binding Affinity for Phosphodiesterase 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senazodan hydrochloride (formerly known as MCI-154) is a potent inotropic agent that has been investigated for the treatment of acute heart failure. Its mechanism of action is primarily attributed to a dual effect: the inhibition of phosphodiesterase 3 (PDE3) and the sensitization of myocardial contractile proteins to calcium. This technical guide provides an in-depth overview of the binding affinity of this compound to its primary enzyme target, PDE3. It includes available quantitative data, a detailed description of the likely experimental protocols used for its determination, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the metabolic needs of the body. One therapeutic strategy to manage acute heart failure is to enhance cardiac contractility. This compound emerged as a promising agent due to its dual mechanism of action that improves myocardial performance. By inhibiting PDE3, Senazodan increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to enhanced calcium influx and consequently, a greater force of contraction.[1] Simultaneously, it directly sensitizes the contractile machinery to calcium, further augmenting the inotropic effect.[2] Understanding the specific interaction of Senazodan with PDE3 is crucial for elucidating its pharmacological profile and for the development of next-generation cardiotonic agents.

Quantitative Data: Binding Affinity of Senazodan to PDE3

The inhibitory potency of Senazodan (MCI-154) against phosphodiesterase 3 has been quantified, providing a measure of its binding affinity. The following table summarizes the key data point available in the scientific literature.

| Compound | Target | Parameter | Value | Species/Tissue Source | Reference |

| Senazodan (MCI-154) | PDE3 | IC50 | 3.8 µM | Guinea Pig Myocardium | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

While the precise, step-by-step protocol used in the original studies for determining the IC50 value of Senazodan is not exhaustively detailed in the cited literature, a representative experimental methodology can be constructed based on the available information and standard biochemical practices for PDE inhibition assays of that period.

Phosphodiesterase 3 (PDE3) Inhibition Assay (Reconstructed Protocol)

Objective: To determine the concentration of this compound required to inhibit 50% of the PDE3 enzyme activity.

Materials:

-

Enzyme Source: Homogenates of guinea pig myocardium.

-

Test Compound: this compound (MCI-154) dissolved in a suitable solvent (e.g., DMSO).

-

Substrate: [³H]-cAMP (radiolabeled cyclic adenosine monophosphate).

-

Buffer: Tris-HCl buffer with appropriate pH and co-factors (e.g., Mg²⁺).

-

Stop Solution: A solution to terminate the enzymatic reaction (e.g., a strong acid).

-

Separation Medium: Ion-exchange resin (e.g., Dowex) or alumina columns to separate the product ([³H]-AMP) from the substrate ([³H]-cAMP).

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Scintillation Counter: An instrument to measure the radioactivity.

Procedure:

-

Enzyme Preparation:

-

Guinea pig ventricular myocardium is dissected and homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the cytosolic fraction (including PDE3) is collected.

-

The protein concentration of the supernatant is determined using a standard protein assay (e.g., Bradford or Lowry assay).

-

-

Assay Setup:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

In a set of reaction tubes, the following are added in order:

-

Assay buffer

-

A fixed amount of the enzyme preparation

-

Varying concentrations of this compound (or vehicle control).

-

-

The tubes are pre-incubated for a defined period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

The reaction is initiated by adding a known concentration of the radiolabeled substrate, [³H]-cAMP.

-

The reaction is allowed to proceed for a specific time, ensuring that the product formation is within the linear range of the assay.

-

-

Reaction Termination:

-

The reaction is stopped by adding the stop solution.

-

-

Product Separation:

-

The reaction mixture is passed through an ion-exchange resin or alumina column.

-

The column retains the unreacted [³H]-cAMP, while the product, [³H]-AMP, is eluted.

-

-

Quantification:

-

The eluted fraction containing [³H]-AMP is mixed with a scintillation cocktail.

-

The radioactivity is measured using a scintillation counter. The counts are proportional to the amount of [³H]-AMP produced.

-

-

Data Analysis:

-

The percentage of PDE3 inhibition for each concentration of Senazodan is calculated relative to the control (no inhibitor).

-

The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the dual mechanism of action of Senazodan, involving both the inhibition of PDE3 and the sensitization of myofilaments to calcium.

Caption: Dual mechanism of Senazodan action in cardiomyocytes.

Experimental Workflow for PDE3 Inhibition Assay

This diagram outlines the logical flow of the experimental protocol for determining the IC50 of Senazodan for PDE3.

Caption: Workflow for determining the IC50 of Senazodan for PDE3.

Conclusion

This compound is a cardiotonic agent with a well-defined dual mechanism of action. Its inhibitory effect on phosphodiesterase 3, quantified by an IC50 of 3.8 µM, is a key component of its pharmacological profile. This, combined with its calcium-sensitizing properties, results in a potent positive inotropic effect. The experimental methodologies, while requiring reconstruction from historical literature, are based on standard and robust biochemical assays. The provided signaling pathway and workflow diagrams offer a clear visual representation of the molecular interactions and experimental procedures. This technical guide serves as a foundational resource for scientists and researchers engaged in the study of PDE3 inhibitors and the development of novel therapies for heart failure.

References

Senazodan Hydrochloride: An In-depth Technical Guide on its Effects on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senazodan hydrochloride (formerly MCI-154) is a cardiotonic agent characterized by a dual mechanism of action: sensitization of the contractile machinery to intracellular calcium (Ca²⁺) and inhibition of phosphodiesterase III (PDE III). While its primary therapeutic effect is an enhancement of myocardial contractility, its direct influence on intracellular calcium concentrations is a critical aspect of its pharmacological profile. This technical guide provides a comprehensive overview of the known effects of senazodan on intracellular calcium levels, detailed experimental protocols for assessing these effects, and a summary of its signaling pathways. Due to the discontinuation of its clinical development in Phase II for acute heart failure, publicly available quantitative data on its direct impact on intracellular calcium transients are limited. This guide synthesizes the available preclinical data and provides generalized, yet detailed, methodologies for its investigation.

Introduction

This compound is a pyridazinone derivative, structurally related to pimobendan. Its development was aimed at providing inotropic support in heart failure with a potentially favorable energetic profile compared to traditional catecholamines. The core of its mechanism lies in enhancing the efficiency of calcium already present within the cardiomyocyte, rather than increasing the influx or release of calcium, which can be associated with arrhythmogenic risks and increased myocardial oxygen consumption.

Mechanism of Action and Signaling Pathways

Senazodan exerts its effects through two primary pathways that ultimately impact the myofilament response to calcium.

Calcium Sensitization

The principal mechanism of senazodan is the sensitization of the cardiac troponin C (cTnC) complex to calcium. By increasing the affinity of cTnC for Ca²⁺, senazodan promotes the conformational changes in the troponin-tropomyosin complex necessary for actin-myosin cross-bridge formation and subsequent muscle contraction, at any given submaximal cytosolic calcium concentration. This leads to a more efficient utilization of the existing intracellular calcium pool. Studies on skinned cardiac fibers have demonstrated that senazodan (MCI-154) directly enhances the Ca²⁺ sensitivity of the contractile proteins[1].

Phosphodiesterase III (PDE III) Inhibition

Senazodan is also an inhibitor of PDE III, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE III leads to an accumulation of intracellular cAMP. In cardiomyocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several target proteins, including L-type calcium channels and phospholamban. This can lead to a modest increase in intracellular calcium influx and enhanced re-uptake of calcium into the sarcoplasmic reticulum (SR), contributing to both inotropic and lusitropic (relaxation) effects. However, the Ca²⁺-sensitizing effect of senazodan is considered its predominant mechanism of action[2].

Signaling Pathway of this compound

References

- 1. Effects of MCI-154 on calcium sensitivity of contractile system and calcium release from sarcoplasmic reticulum in saponin-skinned rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Senazodan Hydrochloride: In Vivo Study Protocols for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Senazodan hydrochloride is a potent pyridazinone derivative that has been investigated for its cardiotonic (positive inotropic) and vasodilatory properties. Its mechanism of action is primarily attributed to the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, senazodan increases intracellular cAMP levels in cardiac and vascular smooth muscle cells. This leads to an influx of calcium ions in cardiomyocytes, enhancing contractility, and promotes relaxation in vascular smooth muscle, resulting in vasodilation. These dual effects make senazodan a compound of interest for in vivo studies related to heart failure and other cardiovascular conditions.

This document provides detailed protocols for conducting in vivo studies with this compound in two common animal models of heart failure: a rat model of pressure-overload induced cardiac hypertrophy and a canine model of tachycardia-induced cardiomyopathy. It also includes representative data in tabular format and diagrams to illustrate the signaling pathway and experimental workflows.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Pressure-Overload Induced Cardiac Hypertrophy in Rats

This protocol is designed to evaluate the efficacy of this compound in a rat model of heart failure induced by abdominal aortic constriction, which mimics pressure overload.

1. Animal Model

-

Species: Male Sprague-Dawley rats

-

Weight: 250-300 g

-

Acclimation: Acclimate animals for at least one week prior to the surgical procedure.

2. Surgical Procedure: Abdominal Aortic Constriction (AAC)

-

Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

-

Perform a midline abdominal incision to expose the abdominal aorta.

-

Carefully dissect the aorta just above the renal arteries.

-

Place a blunted 22-gauge needle alongside the aorta and ligate the aorta together with the needle using a 4-0 silk suture.

-

Remove the needle to create a standardized constriction.

-

Close the abdominal incision in layers.

-

Administer post-operative analgesics as required.

-

Allow the animals to recover for 4 weeks to develop stable heart failure.

3. Dosing and Administration

-

Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).

-

Route of Administration: Oral gavage or intravenous infusion.

-

Dosage: Based on preliminary dose-ranging studies. A suggested starting point for oral administration is in the range of 1-10 mg/kg/day. For intravenous administration, a continuous infusion rate of 10-100 µg/kg/min can be considered.

-

Control Groups: Administer the vehicle alone to a control group of AAC rats and a sham-operated group.

-

Treatment Duration: 4-8 weeks.

4. Efficacy Endpoints

-

Hemodynamic Assessment (Echocardiography): Perform echocardiography at baseline (before treatment) and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimension in systole (LVIDs) and diastole (LVIDd).

-

Histopathology: At the end of the study, euthanize the animals, excise the hearts, and fix them in 10% buffered formalin. Perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess cardiomyocyte hypertrophy and cardiac fibrosis.

-

Biomarkers: Collect blood samples to measure relevant biomarkers such as B-type natriuretic peptide (BNP).

Caption: Experimental workflow for the rat heart failure model.

Protocol 2: Tachycardia-Induced Cardiomyopathy in Dogs

This protocol is designed to assess the acute hemodynamic effects of this compound in a canine model of heart failure induced by rapid ventricular pacing.

1. Animal Model

-

Species: Mongrel dogs of either sex.

-

Weight: 20-25 kg.

-

Instrumentation: Surgically implant a programmable pacemaker with a lead in the right ventricle.

2. Induction of Heart Failure

-

Allow the dogs to recover from the pacemaker implantation surgery for at least two weeks.

-

Induce heart failure by continuous rapid ventricular pacing at a rate of 240 beats/min for 3-4 weeks.

-

Confirm the development of heart failure by clinical signs (e.g., lethargy, ascites) and echocardiographic evidence of left ventricular dysfunction.

3. Dosing and Administration

-

Formulation: Prepare a sterile solution of this compound for intravenous administration.

-

Route of Administration: Intravenous bolus followed by a constant rate infusion.

-

Dosage: A suggested intravenous bolus dose is in the range of 10-30 µg/kg, followed by an infusion of 1-10 µg/kg/min.

-

Control: A placebo (vehicle) infusion should be administered in a crossover design if feasible, or to a separate control group.

4. Efficacy Endpoints

-

Hemodynamic Monitoring: Continuously monitor hemodynamic parameters using a Swan-Ganz catheter and an arterial line. Key parameters include:

-

Heart Rate (HR)

-

Mean Arterial Pressure (MAP)

-

Cardiac Output (CO)

-

Pulmonary Capillary Wedge Pressure (PCWP)

-

Systemic Vascular Resistance (SVR)

-

Left Ventricular dP/dt max (an index of contractility)

-

-

Data Collection: Record baseline measurements before drug administration and then at regular intervals during and after the infusion.

Caption: Experimental workflow for the canine heart failure model.

Data Presentation

Table 1: Representative Hemodynamic Effects of this compound in a Canine Model of Tachycardia-Induced Cardiomyopathy

| Parameter | Baseline (Mean ± SD) | Senazodan HCl (Mean ± SD) | % Change |

| Heart Rate (beats/min) | 135 ± 15 | 145 ± 18 | +7.4% |

| Mean Arterial Pressure (mmHg) | 85 ± 8 | 78 ± 7 | -8.2% |

| Cardiac Output (L/min) | 2.5 ± 0.4 | 3.5 ± 0.5 | +40% |

| Pulmonary Capillary Wedge Pressure (mmHg) | 25 ± 5 | 18 ± 4 | -28% |

| Systemic Vascular Resistance (dyne·s/cm⁵) | 2720 ± 350 | 1780 ± 280 | -34.6% |

| LV dP/dt max (mmHg/s) | 1100 ± 150 | 1500 ± 200 | +36.4% |

Table 2: Representative Echocardiographic and Histological Findings in a Rat Model of Pressure-Overload Induced Heart Failure Following 8 Weeks of Treatment

| Parameter | Sham + Vehicle | AAC + Vehicle | AAC + Senazodan HCl (5 mg/kg/day) |

| Echocardiography | |||

| LVEF (%) | 75 ± 5 | 45 ± 6 | 60 ± 7 |

| FS (%) | 40 ± 4 | 22 ± 3 | 32 ± 4 |

| LVIDd (mm) | 7.0 ± 0.5 | 9.5 ± 0.8 | 8.2 ± 0.6 |

| Histology | |||

| Cardiomyocyte Cross-Sectional Area (µm²) | 350 ± 40 | 650 ± 70 | 480 ± 50 |

| Cardiac Fibrosis (%) | 2 ± 0.5 | 15 ± 3 | 8 ± 2 |

Disclaimer: The dosages and expected outcomes presented in these tables are illustrative and should be optimized for specific experimental conditions. The provided protocols are intended as a guide and should be adapted and approved by the relevant institutional animal care and use committee (IACUC) before implementation.

Application Notes and Protocols for Utilizing Senazodan Hydrochloride in Isolated Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of Senazodan hydrochloride's effects on cardiac function using isolated heart preparations. The protocols outlined below are based on established methodologies for studying positive inotropic agents and can be adapted for the specific investigation of this compound.

Introduction to this compound and Isolated Heart Models

This compound is a cardio-tonic agent with positive inotropic and vasodilatory properties. Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase III (PDE III), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE III, Senazodan increases intracellular cAMP levels, leading to enhanced myocardial contractility and vasodilation.[2]

Isolated heart preparations, such as the Langendorff apparatus, are invaluable ex vivo models for characterizing the direct cardiac effects of pharmacological agents like this compound, independent of systemic neuro-hormonal influences.[3][4] This allows for a detailed assessment of the drug's impact on myocardial contractility, heart rate, and coronary blood flow.

Key Experimental Protocols

A detailed protocol for a Langendorff isolated heart preparation to evaluate the effects of this compound is provided below. This protocol can be adapted for various animal models, with appropriate adjustments for cannula sizes and perfusion pressures.

Langendorff Isolated Heart Perfusion Protocol

1. Apparatus Setup and Perfusate Preparation:

-

Apparatus: A standard Langendorff system is required, consisting of a water-jacketed reservoir for the perfusate, a perfusion cannula, a bubble trap, and a system for maintaining constant temperature and perfusion pressure.

-

Perfusate: Krebs-Henseleit solution is commonly used and should be prepared fresh. The composition is as follows (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. This solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4 and adequate oxygenation. The perfusate should be maintained at 37°C.

2. Animal Preparation and Heart Isolation:

-

Animal Model: The choice of animal (e.g., rat, rabbit, guinea pig) will depend on the specific research question.

-

Anesthesia and Heparinization: The animal is anesthetized, and heparin is administered to prevent blood clotting.

-

Heart Excision: A thoracotomy is performed, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit solution to arrest cardiac activity and preserve myocardial tissue.

3. Heart Mounting and Perfusion:

-

Aortic Cannulation: The aorta is carefully identified and cannulated with an appropriately sized cannula connected to the Langendorff apparatus. Care must be taken to avoid introducing air bubbles into the coronary circulation.

-

Retrograde Perfusion: Perfusion is initiated in a retrograde manner down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus supplying the myocardium.[5]

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which it should resume regular contractions. Key physiological parameters are monitored during this period to ensure the viability of the preparation.

4. Experimental Intervention and Data Acquisition:

-

Drug Administration: this compound is dissolved in the Krebs-Henseleit solution to achieve the desired final concentrations. The drug can be administered as a bolus injection into the perfusion line or as a continuous infusion by switching to a perfusate reservoir containing the drug. A cumulative concentration-response curve is often generated.

-

Data Recording: Various cardiac parameters are continuously monitored and recorded. This includes:

-

Left Ventricular Developed Pressure (LVDP): A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure pressure changes. LVDP is the difference between the peak systolic and end-diastolic pressures.

-

Heart Rate (HR): Determined from the pressure recordings or via electrocardiogram (ECG) electrodes.

-

Rates of Contraction and Relaxation (±dP/dt): The first derivative of the left ventricular pressure provides an index of the maximum rates of pressure development and fall, reflecting myocardial contractility and relaxation.

-

Coronary Flow (CF): Measured by collecting the effluent from the pulmonary artery or the entire heart.

-

Data Presentation

The quantitative data obtained from the experiments should be organized for clear comparison. The following table provides a template for presenting the effects of varying concentrations of this compound on key cardiac parameters.

| Concentration of Senazodan HCl | Heart Rate (beats/min) | LVDP (mmHg) | +dP/dt (mmHg/s) | -dP/dt (mmHg/s) | Coronary Flow (mL/min) |

| Baseline | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| 10 nM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| 100 nM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| 1 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| 10 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

Signaling Pathways and Visualizations

Mechanism of Action of this compound

As a phosphodiesterase III inhibitor, this compound is expected to increase intracellular cAMP levels in cardiomyocytes. This leads to the activation of Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling. The primary consequences are an increase in calcium influx through L-type calcium channels and enhanced calcium sensitivity of the myofilaments, resulting in a positive inotropic effect.

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Isolated Heart Preparation

The following diagram illustrates the general workflow for studying the effects of a compound like this compound using a Langendorff isolated heart preparation.

References

- 1. Inotropic drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive inotropic/vasodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Evaluate Senazodan Hydrochloride Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senazodan hydrochloride (also known as MCI-154) is a cardiotonic agent with a dual mechanism of action: it acts as a phosphodiesterase 3 (PDE3) inhibitor and a calcium sensitizer.[1] This unique pharmacological profile makes it a subject of interest for the development of therapies for heart failure. As a PDE3 inhibitor, Senazodan prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This results in enhanced cardiac muscle contractility (positive inotropy) and vasodilation.[2][3] Additionally, its calcium-sensitizing activity enhances the responsiveness of the contractile machinery to calcium, further augmenting cardiac contractility without a significant increase in intracellular calcium concentration.[1][4]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound. The described assays are designed to quantify its effects on PDE3 activity, intracellular cAMP levels, intracellular calcium concentration, and cardiomyocyte contractility.

Data Presentation

The following tables summarize the quantitative data on the activity of this compound from various cell-based and biochemical assays.

Table 1: Inhibitory Activity of this compound against Phosphodiesterase 3 (PDE3)

| Parameter | Value | Species/Tissue Source | Reference |

| IC50 | 10.1 µM | Guinea Pig Left Ventricular Tissue | [1] |

| IC50 | 3.8 µM | Guinea Pig Myocardium Homogenates | [2] |

| IC50 | 2.5 ± 0.6 µM | Canine Cardiac Tissue | [3] |

Table 2: Inotropic Effect of this compound on Cardiac Preparations

| Parameter | Value | Species/Tissue Source | Measurement | Reference |

| EC50 | 140 ± 40 µM | Guinea Pig Atrial Muscle | Isometric Contractile Tension | [2] |

| EC50 | 4.31 nM | Guinea Pig Langendorff Heart | +dP/dt | [1] |

Table 3: Effect of this compound on Calcium Sensitization and cAMP Levels

| Assay | Effective Concentration | Observation | Species/Tissue Source | Reference |

| Calcium Sensitization | 10 µM | Significantly increased Ca2+ sensitivity of skinned myocardial fibers | Rat Right Ventricular Papillary Muscles | [4] |

| cAMP Accumulation | 300 µM | Increased cAMP levels | Canine Right Ventricular Muscle | [5] |

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Protocols

Phosphodiesterase 3 (PDE3) Activity Assay

This protocol describes a cell-free assay to determine the inhibitory effect of this compound on PDE3 activity.

Experimental Workflow

Caption: Workflow for the PDE3 activity assay.

Materials:

-

Purified PDE3 enzyme

-

This compound

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase

-

Anion exchange resin

-

Scintillation cocktail

-

Microcentrifuge tubes

-

96-well plates

-

Incubator

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and the purified PDE3 enzyme.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding [³H]-cAMP to each well.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by boiling the plate for 2 minutes.

-

Cool the plate on ice and then add snake venom nucleotidase to convert the [³H]-5'-AMP product to [³H]-adenosine.

-

Incubate at 30°C for 10 minutes.

-

Separate the charged [³H]-cAMP and [³H]-5'-AMP from the uncharged [³H]-adenosine using an anion exchange resin slurry.

-

Centrifuge the plate and transfer the supernatant containing [³H]-adenosine to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE3 inhibition for each concentration of this compound and determine the IC50 value.

Intracellular cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the effect of this compound on intracellular cAMP levels, typically in primary cardiac myocytes or a relevant cell line.

Experimental Workflow

Caption: Workflow for the intracellular cAMP accumulation assay.

Materials:

-

Primary cardiac myocytes or a suitable cell line (e.g., HEK293 cells expressing a β-adrenergic receptor)

-

Cell culture medium and supplements

-

This compound

-

IBMX (3-isobutyl-1-methylxanthine), a non-specific PDE inhibitor

-

Forskolin (an adenylyl cyclase activator, used as a positive control)

-

cAMP assay kit (e.g., HTRF, AlphaLISA, or fluorescence polarization-based)

-

96-well cell culture plates

-

Plate reader capable of detecting the assay signal

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with IBMX for a short period (e.g., 10-20 minutes) to inhibit general PDE activity and enhance the signal.

-

Add serial dilutions of this compound or vehicle control to the wells. A positive control, such as forskolin, should also be included.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP tracer.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Generate a cAMP standard curve and calculate the intracellular cAMP concentration for each treatment condition.

-

Determine the EC50 value for this compound-induced cAMP accumulation.

Intracellular Calcium Concentration Assay

This protocol outlines a method to assess the effect of this compound on intracellular calcium levels in cardiac myocytes using a fluorescent calcium indicator.

Experimental Workflow

Caption: Workflow for the intracellular calcium concentration assay.

Materials:

-

Isolated primary cardiac myocytes

-

Tyrode's solution or other suitable physiological buffer

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)

-

Pluronic F-127

-

This compound

-

Fluorescence microscopy system with a perfusion chamber and ratiometric imaging capabilities

Procedure:

-

Isolate primary cardiac myocytes from an appropriate animal model (e.g., rat, guinea pig).

-

Load the isolated myocytes with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in the presence of a low concentration of Pluronic F-127 to aid in dye solubilization. Incubate at room temperature in the dark.

-

Wash the cells to remove any extracellular dye.

-

Place the dye-loaded myocytes in a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Perfuse the cells with Tyrode's solution and record baseline fluorescence. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring emission at a single wavelength (e.g., 510 nm).

-

Introduce this compound at various concentrations into the perfusion solution.

-

Continuously record the fluorescence signals before, during, and after exposure to the compound.

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

-

Analyze the data to determine if this compound causes a change in the amplitude or kinetics of the intracellular calcium transient.

Cardiomyocyte Contractility Assay

This protocol describes a method to measure the effect of this compound on the contractility of isolated adult cardiac myocytes by measuring sarcomere shortening.

Experimental Workflow

Caption: Workflow for the cardiomyocyte contractility assay.

Materials:

-

Isolated primary adult cardiac myocytes

-

Physiological salt solution (e.g., Tyrode's solution)

-

Laminin-coated coverslips

-

Perfusion chamber with temperature control and field stimulation electrodes

-

Inverted microscope equipped with a video camera and a sarcomere length detection system (e.g., IonOptix)

-

This compound

Procedure:

-

Isolate adult cardiac myocytes from a suitable species (e.g., rat, guinea pig, or rabbit).

-

Allow the myocytes to adhere to laminin-coated coverslips in a perfusion chamber.

-

Mount the chamber on the stage of the microscope and perfuse with physiological salt solution at 37°C.

-

Pace the myocytes using electrical field stimulation at a physiological frequency (e.g., 1 Hz).

-

Record baseline contractile parameters, including resting sarcomere length, peak sarcomere shortening, and the velocities of shortening and relengthening, using the video-based detection system.

-

Introduce this compound at increasing concentrations into the perfusion solution.

-

Allow the myocyte response to stabilize at each concentration before recording the contractile parameters.

-

After the highest concentration, a washout period with the control solution can be performed to assess the reversibility of the effect.

-

Analyze the data to determine the concentration-dependent effects of this compound on cardiomyocyte contractility and calculate the EC50 for the positive inotropic effect.

References

- 1. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Senazodan Hydrochloride Administration in Canine Heart Failure Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the administration of Senazodan hydrochloride in canine heart failure models are not publicly available. Senazodan is identified as a pimobendan derivative.[1] The following application notes and protocols are therefore based on established methodologies for the parent compound, pimobendan, and other inodilators used in canine heart failure research. These protocols should be adapted and validated for this compound.

Introduction

This compound is a cardiac stimulant, classified as an inodilator.[1] Inodilators exert both positive inotropic (increased contractility) and vasodilatory effects, which are beneficial in the management of heart failure. The proposed mechanism of action for pimobendan, a related compound, involves calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase 3 (PDE3).[2][3] This dual action improves cardiac output and reduces both preload and afterload, thereby alleviating the clinical signs of congestive heart failure (CHF). These application notes provide a framework for the preclinical evaluation of this compound in established canine models of heart failure.

Signaling Pathways

The anticipated signaling pathway for this compound, based on its classification as a pimobendan derivative, is illustrated below.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Canine Model of Tachycardia-Induced Dilated Cardiomyopathy

This model is suitable for studying the acute effects of this compound on cardiac function.

Objective: To induce a reversible dilated cardiomyopathy phenotype in healthy dogs to evaluate the acute hemodynamic and functional effects of this compound.

Methodology:

-

Animal Selection: Use healthy, adult dogs of a suitable breed (e.g., Beagles).

-

Pacemaker Implantation: Surgically implant a programmable cardiac pacemaker.

-

Heart Failure Induction: After a recovery period, induce heart failure by rapid ventricular pacing (e.g., 220-240 beats per minute) for 3-4 weeks.

-

Confirmation of Heart Failure: Confirm the development of dilated cardiomyopathy and congestive heart failure through clinical signs, echocardiography (e.g., increased left ventricular internal diameter, reduced fractional shortening), and biomarker analysis (e.g., elevated NT-proBNP).

-

Drug Administration Protocol (based on Pimobendan):

-

Design: A randomized, placebo-controlled, crossover study design is recommended.[1]

-

Dosage: Based on pimobendan studies, a starting oral dose of 0.25 mg/kg could be investigated.[1] The optimal dose for this compound would need to be determined through dose-ranging studies.

-

Administration: Administer the assigned treatment (this compound or placebo) orally.

-

Washout Period: A washout period of at least 7 days should be implemented between treatments in a crossover design.

-

-

Data Collection:

-

Perform baseline and post-dose (e.g., 3 hours) examinations.[1]

-

Echocardiography: Measure parameters such as left atrial size, left ventricular dimensions, fractional shortening, and ejection fraction.

-

Blood Samples: Collect blood for pharmacokinetic analysis and biomarker measurement (e.g., NT-proBNP).

-